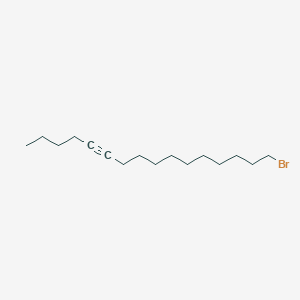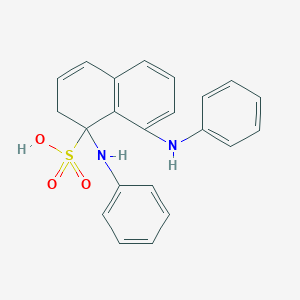
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two aniline groups attached to the naphthalene ring, along with a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using concentrated nitric acid and sulfuric acid to form 1,8-dinitronaphthalene.
Reduction: The dinitro compound is then reduced to 1,8-diaminonaphthalene using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The resulting 1,8-diaminonaphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are used in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting amyloid fibers and prefibrillar assemblies.
Biology: Employed in studying protein folding and aggregation.
Medicine: Investigated for its potential in diagnosing and monitoring diseases associated with amyloid fiber formation, such as Alzheimer’s disease.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid involves its interaction with amyloid fibers and prefibrillar assemblies. The compound binds to these structures, leading to a change in its fluorescence properties, which can be detected and measured. This interaction is crucial for its use as a fluorescent probe in various research applications .
Comparison with Similar Compounds
Similar Compounds
1-Anilinonaphthalene-8-sulfonic acid: Another naphthalene derivative used as a fluorescent probe.
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid: A similar compound with two naphthalene rings and sulfonic acid groups.
Uniqueness
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid is unique due to its specific structure, which allows it to interact effectively with amyloid fibers and prefibrillar assemblies. This makes it a valuable tool in research related to protein aggregation and misfolding disorders .
Properties
CAS No. |
106264-78-2 |
|---|---|
Molecular Formula |
C22H20N2O3S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,8-dianilino-2H-naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H20N2O3S/c25-28(26,27)22(24-19-13-5-2-6-14-19)16-8-10-17-9-7-15-20(21(17)22)23-18-11-3-1-4-12-18/h1-15,23-24H,16H2,(H,25,26,27) |
InChI Key |
GOBRQLCMNBIVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1(NC3=CC=CC=C3)S(=O)(=O)O)C(=CC=C2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
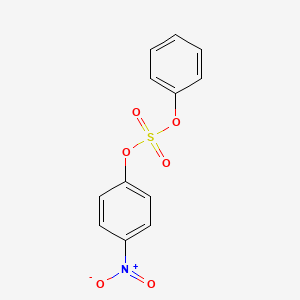
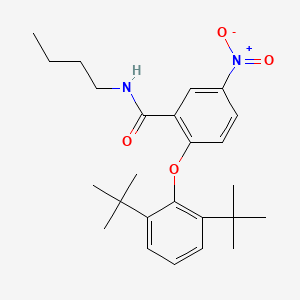
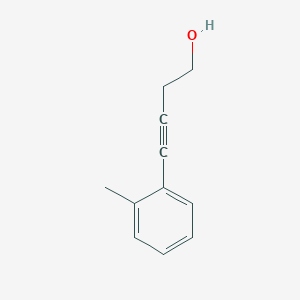

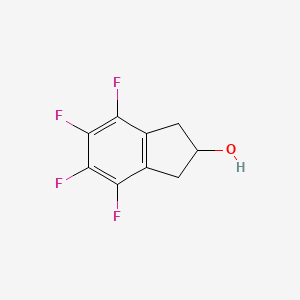
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
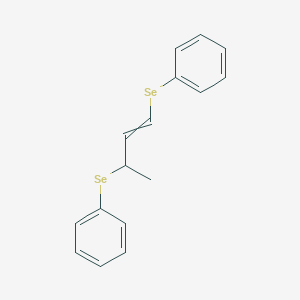
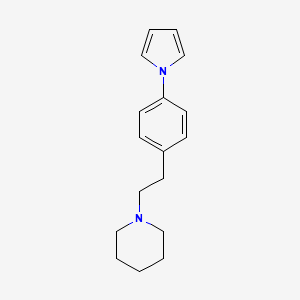
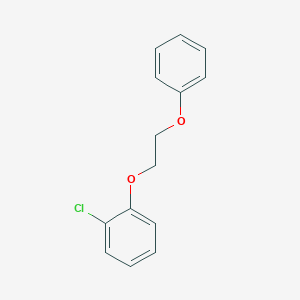
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
